molecular formula C14H13NO4S3 B2893803 2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 1191105-54-0

2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2893803
CAS RN: 1191105-54-0
M. Wt: 355.44
InChI Key: WNPZOZGDQWKCNS-JHLWKMQHSA-N
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Description

2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H13NO4S3 and its molecular weight is 355.44. The purity is usually 95%.
BenchChem offers high-quality 2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Krátký, Vinšová, and Stolaříková (2017) found that rhodanine-3-acetic acid-based amides, esters, and derivatives, structurally related to the compound , exhibit antimicrobial properties against bacteria, mycobacteria, and fungi, with particular effectiveness against Mycobacterium tuberculosis and non-tuberculous mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).

  • Aldose Reductase Inhibitory Action : Kučerová-Chlupáčová et al. (2020) discovered that certain derivatives of the compound effectively inhibit aldose reductase, an enzyme implicated in diabetic complications. These derivatives showed more potency than epalrestat, a clinically used aldose reductase inhibitor (Kučerová-Chlupáčová et al., 2020).

  • Anticancer and Trypanocidal Activity : Holota et al. (2019) synthesized derivatives that showed significant trypanocidal activity against Trypanosoma brucei species and demonstrated anticancer properties against human tumor cell lines (Holota et al., 2019).

  • Fungicidal Activity : Liu et al. (2012) reported that certain oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone derivatives, closely related to the compound , showed moderate fungicidal activity against Gibberella zeae (Liu et al., 2012).

  • Photophysical Properties and Viscosity Studies : Jachak et al. (2021) synthesized dyes related to the compound, showing absorption and emission wavelengths in specific ranges and exhibiting viscosity-induced emission properties, which are significant for understanding intramolecular charge transfer (Jachak et al., 2021).

  • Corrosion Inhibition : Bedair et al. (2022) found that certain derivatives function as effective corrosion inhibitors for mild steel in hydrochloric acid environments, demonstrating potential industrial applications (Bedair et al., 2022).

properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S3/c16-13-12(8-4-7-11-5-2-1-3-6-11)21-14(20)15(13)9-10-22(17,18)19/h1-8H,9-10H2,(H,17,18,19)/b7-4+,12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZOZGDQWKCNS-JHLWKMQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

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